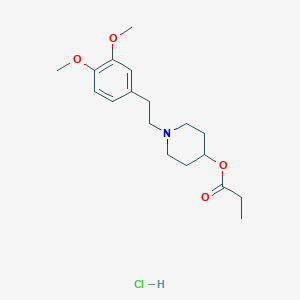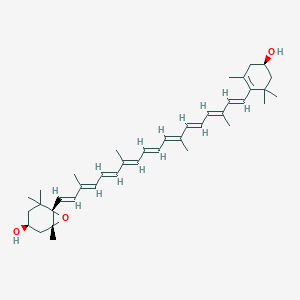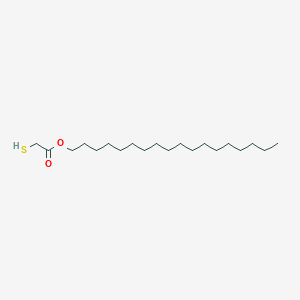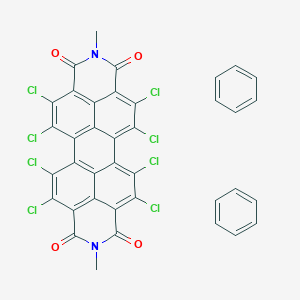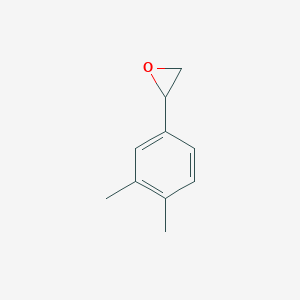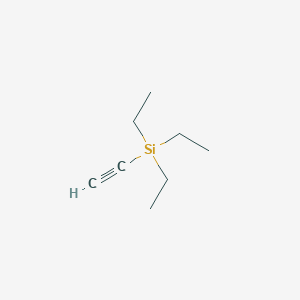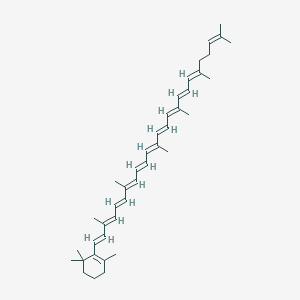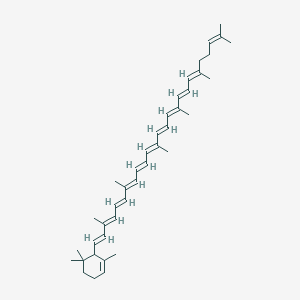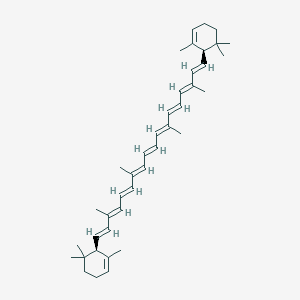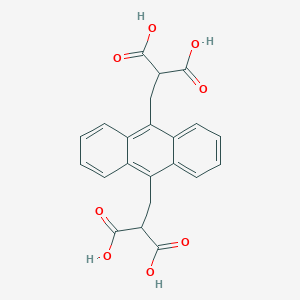
9,10-Anthracenediyl-bis(methylene)dimalonic acid
Overview
Description
- It serves as a biological dye and indicator used to detect singlet oxygen generation (SOG) .
- When exposed to singlet oxygen, ABMDMA undergoes photobleaching to form its corresponding endoperoxide.
- The reaction can be monitored spectrophotometrically by recording the decrease in absorbance at 400 nm .
9,10-Anthracenediyl-bis(methylene)dimalonic Acid: (ABMDMA) is a water-soluble derivative of anthracene.
Mechanism of Action
Target of Action
The primary target of 9,10-Anthracenediyl-bis(methylene)dimalonic acid, also known as 2-[[10-(2,2-dicarboxyethyl)anthracen-9-yl]methyl]propanedioic Acid, is lipopolysaccharides (LPS) found in the cell membrane . LPS are large molecules consisting of a lipid and a polysaccharide joined by a covalent bond; they are found in the outer membrane of Gram-negative bacteria, and elicit strong immune responses in animals.
Mode of Action
This compound binds to lipopolysaccharides (LPS) found in the cell membrane . Upon fully deprotonation in neutral aqueous solutions, it takes four negative charges, stabilizing the ion-pair complex and facilitating selective recognition of LPS over other common ionic species of clinical significance .
Biochemical Pathways
The compound is a singlet oxygen probe . Singlet oxygen is a reactive oxygen species (ROS), which plays a key role in the immune response and cellular signaling. The interaction of the compound with singlet oxygen can be monitored spectrophotometrically by recording the decrease of absorbance at 400 nm .
Pharmacokinetics
The compound is highly fluorescent and soluble in water . Its water solubility suggests that it could have good bioavailability.
Result of Action
The compound can be photobleached by singlet oxygen to its corresponding endoperoxide . This reaction indicates the generation of singlet oxygen, which can be used to detect ROS and drug effects .
Biochemical Analysis
Biochemical Properties
9,10-Anthracenediyl-bis(methylene)dimalonic acid is used to detect singlet oxygen generation (SOG) . It binds to lipopolysaccharides (LPS) found in the cell membrane . Upon fully deprotonation in neutral aqueous solutions, it takes four negative charges, stabilizing the ion-pair complex and facilitating selective recognition of LPS over other common ionic species of clinical significance .
Cellular Effects
It is known that the compound can be photobleached by singlet oxygen to its corresponding endoperoxide . This reaction can be monitored spectrophotometrically by recording the decrease of absorbance at 400 nm .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with singlet oxygen. The compound can be photobleached by singlet oxygen to its corresponding endoperoxide
Temporal Effects in Laboratory Settings
It is known that the compound can be photobleached by singlet oxygen , suggesting that its effects may change over time in the presence of this reactive oxygen species.
Transport and Distribution
This compound is soluble in water , suggesting that it may be transported and distributed within cells and tissues via aqueous channels
Preparation Methods
- ABMDMA can be synthesized through various routes. One common method involves the reaction of anthracene with malonic acid derivatives.
- The reaction typically occurs under acidic conditions, and the product is isolated and purified.
- Industrial production methods may involve modifications of this synthetic route, optimization of reaction conditions, and scale-up processes.
Chemical Reactions Analysis
- ABMDMA can participate in several chemical reactions:
Photobleaching: As mentioned earlier, it reacts with singlet oxygen to form an endoperoxide.
Substitution Reactions: ABMDMA can undergo substitution reactions at its methylene groups.
Oxidation and Reduction: Depending on reaction conditions, it may undergo oxidation or reduction.
- Common reagents include singlet oxygen generators, acids, and oxidizing agents.
- Major products formed include the photobleached endoperoxide and substituted derivatives.
Scientific Research Applications
Chemistry: ABMDMA is valuable for studying singlet oxygen reactions and photochemical processes.
Biology: Researchers use it as a probe to investigate oxidative stress and cellular responses.
Medicine: Its photobleaching properties find applications in photodynamic therapy (PDT) for cancer treatment.
Industry: ABMDMA contributes to the development of novel materials and sensors.
Comparison with Similar Compounds
- ABMDMA’s uniqueness lies in its water solubility and specific reactivity with singlet oxygen.
- Similar compounds include anthracene derivatives, such as 9,10-anthracenedione and 9,10-anthraquinone.
Properties
IUPAC Name |
2-[[10-(2,2-dicarboxyethyl)anthracen-9-yl]methyl]propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O8/c23-19(24)17(20(25)26)9-15-11-5-1-2-6-12(11)16(10-18(21(27)28)22(29)30)14-8-4-3-7-13(14)15/h1-8,17-18H,9-10H2,(H,23,24)(H,25,26)(H,27,28)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUYOWCKBJFOGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CC(C(=O)O)C(=O)O)CC(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392681 | |
| Record name | 9,10-Anthracenediyl-bis(methylene)dimalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307554-62-7 | |
| Record name | 9,10-Anthracenediyl-bis(methylene)dimalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-Anthracenediyl-bis(methylene)dimalonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 9,10-Anthracenediyl-bis(methylene)dimalonic acid (ABDA) interact with singlet oxygen and what are the downstream effects?
A1: ABDA acts as a chemical trap for singlet oxygen [, , , , ]. Upon reaction with singlet oxygen, ABDA undergoes an irreversible chemical transformation, leading to a decrease in its absorbance at specific wavelengths, primarily around 400 nm []. This change in absorbance allows researchers to quantify singlet oxygen generation indirectly by monitoring the decrease in ABDA's absorbance over time.
Q2: Can you provide the structural characteristics of ABDA, including its molecular formula, weight, and relevant spectroscopic data?
A2:
- Spectroscopic Data: ABDA exhibits a characteristic absorption peak around 400 nm in UV-Vis spectroscopy, which decreases upon reaction with singlet oxygen [].
Q3: Are there any known catalytic properties or applications of ABDA beyond singlet oxygen detection?
A3: While ABDA is primarily recognized for its role in singlet oxygen detection, its potential catalytic properties and applications in other research areas remain largely unexplored. Further investigations are needed to assess its potential utility in fields like organic synthesis or material science.
Q4: Has computational chemistry been used to study ABDA? Are there any simulations, calculations, or QSAR models available?
A5: While computational chemistry techniques like Density Functional Theory (DFT) have been employed to study singlet oxygen generation mechanisms in photosensitizers [], their application specifically to ABDA, particularly for developing QSAR models, appears limited in the provided literature. Further research could explore the potential of computational methods to predict ABDA's reactivity and interaction with singlet oxygen.
Q5: What analytical methods are typically used to characterize and quantify ABDA and monitor its reaction with singlet oxygen?
A6: UV-Vis Spectroscopy is the primary analytical method for quantifying ABDA and monitoring its reaction with singlet oxygen [, , , , ]. The decrease in absorbance at ABDA's characteristic wavelength (around 400 nm) allows for indirect measurement of singlet oxygen generation.
Q6: Are there any known alternatives or substitutes for ABDA in singlet oxygen research?
A6: While ABDA is a commonly used probe for singlet oxygen, alternative chemical traps and detection methods exist. These include:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



